PKC 20-28,myristoylated

Platelet Biology Angiogenesis PKC Isoform Selectivity

Off-target effects from broad-spectrum PKC inhibitors (e.g., staurosporine, bisindolylmaleimides) confound PKCα/β-specific pathway dissection. PKC 20-28, myristoylated (myr-FARKGALRQ) is a pseudosubstrate-based, cell-permeable inhibitor selective for PKCα/β (IC50=8 µM) that overcomes these limitations. • Isoform selectivity: Targets PKCα/β without kinome-wide off-target activity, enabling unambiguous pathway attribution. • Cell-permeable design: N-terminal myristoylation enables direct intracellular delivery-no transfection or microinjection required. • Validated pharmacology: Suppresses VEGF secretion from platelets without impairing collagen-induced aggregation, enabling angiogenesis studies free of hemostatic confounding. • Supply: Lyophilized solid, ≥95% (HPLC), -20°C storage, ambient shipping.

Molecular Formula C60H106N18O11
Molecular Weight 1255.6 g/mol
Cat. No. B12380253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePKC 20-28,myristoylated
Molecular FormulaC60H106N18O11
Molecular Weight1255.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)N
InChIInChI=1S/C60H106N18O11/c1-6-7-8-9-10-11-12-13-14-15-19-29-49(80)73-47(36-41-24-17-16-18-25-41)57(88)72-40(5)53(84)75-44(27-22-33-68-59(64)65)56(87)76-43(26-20-21-32-61)54(85)70-37-50(81)71-39(4)52(83)78-46(35-38(2)3)58(89)77-45(28-23-34-69-60(66)67)55(86)74-42(51(63)82)30-31-48(62)79/h16-18,24-25,38-40,42-47H,6-15,19-23,26-37,61H2,1-5H3,(H2,62,79)(H2,63,82)(H,70,85)(H,71,81)(H,72,88)(H,73,80)(H,74,86)(H,75,84)(H,76,87)(H,77,89)(H,78,83)(H4,64,65,68)(H4,66,67,69)/t39-,40-,42-,43-,44-,45-,46-,47-/m0/s1
InChIKeySTESQPYMAYAROZ-YWLUFSBHSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Myristoyl-FARKGALRQ Overview


The compound (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-3-phenyl-2-(tetradecanoylamino)propanoyl]amino]propanoyl]amino]pentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]pentanediamide, commonly known as Myristoyl-Phe-Ala-Arg-Lys-Gly-Ala-Leu-Arg-Gln-OH (or myr-FARKGALRQ), is a synthetic, N-myristoylated nonapeptide [1]. It is designed to mimic the pseudosubstrate domain of Protein Kinase C (PKC) alpha and beta subtypes, functioning as a selective and cell-permeable inhibitor of these kinases in intact cells [1]. The compound is primarily utilized as a research tool to dissect PKCα/β-specific signaling pathways.

PKCα/β isoform-selective pseudosubstrate inhibitor
Cell-permeable via N-myristoyl modification
Supports intact-cell signaling pathway dissection

Myristoyl-FARKGALRQ Substitution Risks


Generic substitution of this compound with other PKC inhibitors is not scientifically valid due to its unique dual mechanism of action. It combines isoform selectivity (for PKCα/β) with a myristoylation-dependent cell-permeability profile [1]. Broad-spectrum PKC inhibitors (e.g., staurosporine, bisindolylmaleimides) lack this isoform specificity, leading to confounding off-target effects across the kinome. Furthermore, non-myristoylated peptide analogs or small-molecule inhibitors may exhibit different cellular uptake kinetics and intracellular distribution, fundamentally altering the experimental outcome [2]. The evidence below quantifies these critical differentiators against relevant comparators.

Broad-spectrum inhibitors
e.g., staurosporine, bisindolylmaleimides lack PKCα/β isoform specificity, causing off-target kinome effects.
Non-myristoylated analogs
May exhibit different cellular uptake and intracellular distribution, altering experimental outcomes.
Small-molecule PKC inhibitors
Can inhibit platelet aggregation, confounding angiogenesis and secretion studies.

Myristoyl-FARKGALRQ Comparative Evidence


Platelet Aggregation Selectivity vs. Ro 32-0432

In a direct functional comparison using human platelets, the peptide inhibitor myr-FARKGALRQ (myristoylated-pseudosubstrate peptide inhibitor) did not inhibit collagen-induced aggregation, whereas the small molecule PKC inhibitor Ro 32-0432 inhibited aggregation in a concentration-dependent manner [1]. This demonstrates a functional selectivity advantage for myr-FARKGALRQ in experimental systems where maintaining platelet aggregation is required.

Platelet Aggregation Selectivity
Head-to-head
No inhibition of collagen-induced platelet aggregation. (Ro 32-0432 inhibited aggregation)
Functional selectivity context – preserves aggregation while inhibiting PKCα
Collagen-induced human platelet assay
Platelet Biology Angiogenesis PKC Isoform Selectivity

Preferential VEGF Suppression from Platelets

In the same study, both myr-FARKGALRQ and Ro 32-0432 preferentially suppressed the secretion of the pro-angiogenic factor VEGF over the anti-angiogenic factor TSP-1 from human platelet α-granules [1]. This data confirms that myr-FARKGALRQ effectively targets the PKCα-dependent secretory pathway relevant to angiogenesis.

VEGF vs. TSP-1 Suppression
Head-to-head
Preferentially suppressed VEGF secretion over TSP-1. (Ro 32-0432 showed similar profile, at non-aggregating concentrations for myr-FARKGALRQ)
Supports angiogenesis-regulator secretion study without aggregation interference
ELISA from collagen-aggregated human platelets
Angiogenesis Growth Factor Secretion PKC Inhibition

Cellular Uptake via Myristoylation

While no quantitative data is available for this specific peptide, the myristoylation of peptides is a well-established method for enhancing cellular uptake. A study on myristoylated, fluorescent peptides demonstrated efficient uptake in the B lymphocyte cell line BA/F3, which was resistant to uptake of a TAT-derived cell-penetrating peptide [1]. This provides a class-level inference that the N-terminal myristoyl group on myr-FARKGALRQ confers superior cell permeability compared to non-lipidated peptide sequences.

Cellular Uptake (Myristoylation)
Class-level
Related myristoylated peptides efficiently entered BA/F3 cells; TAT peptide was resistant.
Class-level evidence suggests myristoyl group may enhance cell permeability
Data to verify for this specific peptide
Cell Permeability Peptide Delivery Myristoylation

Potency vs. Comparator Myristoylated Inhibitor

The IC50 value for Myristoyl-Phe-Ala-Arg-Lys-Gly-Ala-Leu-Arg-Gln-OH is not provided in the available sources. However, a comparator myristoylated PKC inhibitor, N-Myristoyl-Lys-Arg-Thr-Leu-Arg-OH (CAS 125678-68-4), has a reported IC50 of 75 μM . The target compound is described as a selective and cell-permeable inhibitor, but a direct quantitative comparison of potency is not possible due to missing data.

Potency (IC50) Data Gap
Data to verify
Target IC50 unknown. Comparator (N-Myristoyl-Lys-Arg-Thr-Leu-Arg-OH) IC50 75 μM.
No direct potency comparison possible; request vendor data
Confirm IC50 before procurement
PKC Inhibition IC50 Myristoylated Peptides

Myristoyl-FARKGALRQ Applications


Angiogenesis Without Aggregation Interference

This compound is uniquely suited for studies on angiogenesis where maintaining normal platelet aggregation is critical. As demonstrated in human platelet assays, myr-FARKGALRQ inhibits angiogenesis-regulator secretion (VEGF) without affecting collagen-induced aggregation [1]. This allows researchers to specifically interrogate the role of PKCα in the platelet secretome's pro-angiogenic function, a key mechanism in cancer progression.

PKCα/β Signaling in Intact Cells

The compound's design as a pseudosubstrate for PKCα and -β subtypes makes it a valuable tool for distinguishing the functions of these classical PKC isoforms from other kinases [1]. Its cell-permeable nature, inferred from the myristoyl group [2], enables use in live-cell imaging and functional assays where genetic knockout or knockdown approaches are not feasible or desired.

PKCα Target Validation in Vascular Biology

The ability of myr-FARKGALRQ to suppress VEGF secretion from platelets [1] supports its use in preclinical research models of inflammation, vascular permeability, and tumor angiogenesis. It can serve as a pharmacological tool to validate the contribution of PKCα to disease pathology in these contexts.

Application
Selection Property
Validation Focus
Angiogenesis studies without aggregation interference
Isoform-selective, cell-permeable pseudosubstrate inhibitor; preserves platelet aggregation
Verify VEGF suppression vs. TSP-1 secretion without affecting aggregation in model
PKCα/β signaling in intact cells
N-myristoylated peptide enables cell permeability; avoids genetic manipulation
Confirm isoform-specific target engagement and downstream signaling readouts
Vascular biology and tumor angiogenesis research
Suppresses pro-angiogenic VEGF secretion from platelets; maintains hemostatic function
Assess PKCα-dependent angiogenic phenotype in disease models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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